4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
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Overview
Description
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15F3O3 and its molecular weight is 288.266. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis : A study by Wang, Lu, and Ishihara (2018) demonstrated the effectiveness of 2,4-Bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines. This research highlights the role of ortho-substituents in boronic acid in accelerating amidation, useful for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Organocatalysts in Chemical Reactions : The exothermic reaction involving 3,5-bis(trifluoromethyl)phenyl and 4-nitrophenyl isothiocyanate with 4-pyrrolidinopyridine (PPY) formed novel zwitterionic salts. These salts were found effective as organocatalysts for transesterification reactions of methyl carboxylates and alcohols, suggesting their potential application in organic synthesis (Ishihara, Niwa, & Kosugi, 2008).
Environmental Applications : Lu et al. (2021) used a dicarboxylic acid derivative, including trifluoromethyl groups, as a building block in coordination polymeric architectures. These structures showed promising photocatalytic properties for the degradation of organic dye pollutants (Lu et al., 2021).
Synthetic Applications : Sosnovskikh and Usachev (2002) explored the synthesis of chroman-4-ones derivatives, including trifluoromethyl groups. These compounds have applications in developing fluorinated analogues of natural products (Sosnovskikh & Usachev, 2002).
Chemiluminescence and Analytical Chemistry : Nakazono et al. (2019) synthesized 2,4-disubstituted phenyl 10-methyl-10λ4-acridine-9-carboxylate derivatives with trifluoromethyl groups. They found that these compounds exhibited intense chemiluminescence, useful in analytical chemistry for assays of substances like hydrogen peroxide and choline (Nakazono et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with targets .
Biochemical Pathways
Compounds with similar structures have been used in various chemical reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and amination and conjugate addition reactions .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially impact its bioavailability .
Result of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which can influence its pharmacological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, temperature and humidity can affect the stability of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBQCXLIOBJPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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